3-(fluoromethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Fluoromethoxy)benzaldehyde is an organic compound with the molecular formula C8H7FO2 It is a derivative of benzaldehyde, where a fluoromethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-(fluoromethoxy)benzaldehyde typically involves the reaction of 3,4-difluorobromobenzene with sodium methoxide to generate an intermediate compound. This intermediate then reacts with magnesium to form a Grignard reagent, which subsequently reacts under the conditions of N,N-dimethylformamide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-(Fluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The fluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products:
Oxidation: 3-(Fluoromethoxy)benzoic acid.
Reduction: 3-(Fluoromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-(Fluoromethoxy)benzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(fluoromethoxy)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, where the carbonyl group is the primary reactive site. The fluoromethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and stability of the compound .
Comparison with Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluoro-4-methoxybenzaldehyde
- 3-(Trifluoromethoxy)benzaldehyde
Comparison: 3-(Fluoromethoxy)benzaldehyde is unique due to the position of the fluoromethoxy group on the benzene ring, which can significantly influence its chemical reactivity and physical properties. Compared to its analogs, it may exhibit different reactivity patterns in substitution and addition reactions, making it a valuable compound for specific synthetic applications .
Properties
CAS No. |
942282-48-6 |
---|---|
Molecular Formula |
C8H7FO2 |
Molecular Weight |
154.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.